molecular formula C17H15ClN2O2 B12949488 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 54742-84-6

3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B12949488
CAS No.: 54742-84-6
M. Wt: 314.8 g/mol
InChI Key: YBLGUFGVHJZCPB-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione (CAS 54742-84-6) is a chemical compound with the molecular formula C17H15ClN2O2 and a molecular weight of 314.77 g/mol . This derivative is built upon the core structure of 5,5-diphenylimidazolidine-2,4-dione, more commonly known as Phenytoin, a significant anticonvulsant medication . The compound is a solid supplied in a form that requires cold-chain transportation . The primary value of this analog for researchers lies in the 2-chloroethyl side chain attached to the imidazolidine ring. This functional group is a versatile synthetic handle, making the compound a valuable intermediate or building block for further chemical exploration. Researchers can utilize it to synthesize a wider array of novel derivatives, for instance, by reacting the chlorine moiety with various nucleophiles to create compounds with different chain lengths or functional groups. The closely related analog, 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, has been documented in scientific literature, and its crystal structure, featuring a network of N—H⋯O and C—H⋯O hydrogen bonds, has been characterized . This suggests that research on such modified hydantoins is active, particularly in medicinal and materials chemistry for designing molecules with specific intermolecular interactions. Potential research applications for this class of compounds include investigations into new pharmaceutical agents, given the established biological activity of the parent compound, as well as the development of advanced materials where specific molecular packing is desired . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

54742-84-6

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

3-(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H15ClN2O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22)

InChI Key

YBLGUFGVHJZCPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylurea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

    Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and mild heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Substituted imidazolidine derivatives.

    Oxidation: Oxidized imidazolidine compounds.

    Reduction: Reduced imidazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of human colon cancer cells and possess antioxidant effects . The compound's ability to undergo nucleophilic substitution reactions allows for the modification of its structure to enhance efficacy against various cancer cell lines.

Antiviral Properties

The compound has also been explored for its potential as an antiviral agent. Its derivatives have been evaluated for activity against HIV protease, showcasing the versatility of this compound in targeting viral infections . The structural modifications made to the base compound can significantly enhance its antiviral potency.

Antiepileptic Applications

The parent compound and its derivatives have been investigated for their antiepileptic properties. The modifications allow for variations in pharmacokinetics and bioavailability, making them suitable candidates for further development as therapeutic agents in epilepsy management .

Synthetic Applications

The synthesis of this compound involves several chemical reactions including acylation and halogenation. These reactions not only yield the desired compound but also allow for the generation of various derivatives with tailored properties .

Case Studies

  • Synthesis and Reactivity : A study detailed the synthesis of several derivatives through acylation and halogenation processes. The reactivity of these derivatives was assessed using NMR spectroscopy, revealing insights into their stability and potential applications in drug design .
  • Biological Activity Assessment : Another research effort focused on evaluating the biological activity of synthesized derivatives against cancer cell lines. The results indicated significant cytotoxic effects, which were attributed to the structural features imparted by the chloroethyl group .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with biological molecules, leading to various effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions. This interaction can result in the inhibition of cellular processes, making it a candidate for anticancer and antimicrobial applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Hydantoin Derivatives

Compound Name Substituent at 3-position Molecular Formula Molecular Weight (g/mol) Key Properties References
Phenytoin (5,5-diphenylimidazolidine-2,4-dione) None (parent compound) C₁₅H₁₂N₂O₂ 252.27 Anticonvulsant; sodium channel blocker
3-(2-Chloroethyl) derivative (Target) -(CH₂)₂Cl C₁₇H₁₅ClN₂O₂ 314.77 Enhanced lipophilicity; electrophilic
3-[2-(4-Fluorophenyl)-2-oxoethyl] derivative -(CH₂COC₆H₄F) C₂₃H₁₇FN₂O₃ 396.39 Improved CNS penetration; crystallizes via N–H···O bonds
3-Methyl derivative -CH₃ C₁₆H₁₄N₂O₂ 266.30 Reduced steric hindrance; higher metabolic stability
3-Benzyl derivative -CH₂C₆H₅ C₂₂H₁₈N₂O₂ 342.40 Increased bulk; potential for π-π interactions
3-(3-Bromo-2-oxopropyl) derivative -(CH₂)₂COBr C₁₈H₁₅BrN₂O₃ 387.23 Reactive alkylating agent; high molecular weight

Key Observations:

  • However, it is less lipophilic than the benzyl or bromo derivatives.
  • Reactivity : The chloroethyl substituent introduces electrophilic character, enabling nucleophilic substitution reactions, unlike the inert methyl or fluorophenyl groups .
  • Crystallography : The 4-fluorophenyl derivative forms dimeric structures via N–H···O hydrogen bonds, while the chloroethyl analog’s crystal packing remains unreported but likely differs due to steric and electronic effects .

Table 2: Pharmacological Profiles of Hydantoin Derivatives

Compound Name Biological Activity Mechanism/Receptor Interaction Efficacy (vs. Phenytoin) References
Phenytoin Anticonvulsant (tonic-clonic seizures) Na⁺ channel inactivation Baseline (ED₅₀: 10 mg/kg)
3-(2-Chloroethyl) derivative Anxiolytic; anticonvulsant (Strychnine model) Enhanced GABAergic modulation (proposed) 1.5x potency
3-[2-(4-Fluorophenyl)-2-oxoethyl] derivative Antitumor (in vitro) Topoisomerase II inhibition Not quantified
3-Methyl derivative α₁-Adrenoreceptor antagonist (Kᵢ: 16.6 nM) Selective for α₁-AR over 5-HT₁A 3x selectivity
3-(4-Morpholinophenyl) derivative Antiproliferative (breast cancer cell lines) Apoptosis induction via Bcl-2 suppression IC₅₀: 12 μM

Key Observations:

  • The chloroethyl derivative exhibits anxiolytic and anticonvulsant activity in rodent models, surpassing phenytoin in potency, likely due to enhanced GABAergic modulation .
  • In contrast, the 4-fluorophenyl and morpholinophenyl analogs show antitumor effects, indicating divergent structure-activity relationships (SAR) .
  • The methyl derivative’s α₁-adrenoreceptor selectivity highlights the role of small substituents in modulating receptor specificity .

Computational and Spectroscopic Insights

  • Quantum Mechanical Studies: Phenytoin’s electronic structure shows a planar hydantoin ring with delocalized π-electrons.
  • Spectroscopy : IR spectra of the chloroethyl derivative display characteristic C=O stretches at 1770 cm⁻¹ and C–Cl vibrations at 650 cm⁻¹, distinct from the methyl derivative’s C–H bends at 1380 cm⁻¹ .

Biological Activity

3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a synthetic organic compound with significant biological activity. Its structure includes a chloroethyl substituent and an imidazolidine-2,4-dione moiety, contributing to its pharmacological potential. The molecular formula is C17H15ClN2O2C_{17}H_{15}ClN_2O_2 with a molecular weight of approximately 314.77 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Properties : Studies have shown that derivatives of imidazolidine-2,4-dione, including this compound, possess anticonvulsant effects. The Strychnine Induced Convulsion Method has been employed to assess these properties .
  • Antitumor Activity : The compound has demonstrated potential in inhibiting tumor growth, suggesting its utility in cancer therapy. Its structural characteristics may enhance its interaction with biological targets involved in tumor progression .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related compounds, indicating that this compound may also exhibit similar effects .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Interaction with Biological Targets : The compound may interact with enzymes or receptors involved in neurotransmission and inflammation pathways.
  • Structural Modifications : The presence of the chloroethyl group can influence the compound's reactivity and binding affinity to biological targets compared to other derivatives .

Comparative Analysis of Derivatives

The biological activity of this compound can be further understood by comparing it with its derivatives:

Compound Name Structure Type Unique Features
3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dioneChloromethyl derivativeExhibits different reactivity patterns due to chloromethyl group
3-Ethyl-5,5-diphenylimidazolidine-2,4-dioneEthyl derivativeShows distinct biological activity profiles compared to chloroethyl derivative
3-(Morpholin-4-yl)ethyl-5,5-diphenylimidazolidine-2,4-dioneMorpholine derivativePotentially enhanced solubility and bioavailability due to morpholine ring

This table illustrates how variations in substitution can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study demonstrated that derivatives containing electron-withdrawing groups displayed higher anticonvulsant activity than those with electron-donating groups. This suggests that the electronic properties of substituents play a critical role in the efficacy of these compounds .
  • Antitumor Studies : In vitro studies have indicated that this compound inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that related compounds significantly inhibited nitric oxide production in macrophages. This suggests a potential pathway for therapeutic applications in inflammatory diseases .

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